Chapso

Catalog No.
S005153
CAS No.
82473-24-3
M.F
C32H59N2O8S+
M. Wt
630.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chapso

CAS Number

82473-24-3

Product Name

Chapso

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate

Molecular Formula

C32H59N2O8S+

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N

SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propane sulfonate, chapso

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Description

The exact mass of the compound Chapso is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chapso, also known as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent commonly employed in various scientific research applications (). Its unique properties make it a valuable tool for researchers studying proteins and membranes.

Solubilization of Membrane Proteins

One of the primary applications of Chapso lies in its ability to solubilize membrane proteins. These proteins are embedded within the cell membrane, hindering their extraction and study. Chapso's mild detergent properties gently disrupt the membrane structure, allowing researchers to isolate and purify the desired membrane proteins while maintaining their functionality (). This characteristic makes Chapso particularly useful for studying the structure, function, and interactions of membrane proteins, which play crucial roles in various cellular processes.

Protein-Protein Interactions

Chapso can also be employed to study protein-protein interactions. Its mild nature minimizes protein denaturation, allowing researchers to investigate how proteins interact with each other under near-physiological conditions (). This information is vital for understanding cellular signaling pathways, enzyme regulation, and other biological processes that rely on protein-protein interactions.

Advantages of Chapso

Compared to other detergents used in protein research, Chapso offers several advantages. It exhibits a high affinity for proteins, minimizing the amount of detergent required for solubilization. Additionally, Chapso has a low critical micelle concentration (CMC), which refers to the minimum concentration at which it forms micelles (detergent aggregates). This allows researchers to work with lower detergent concentrations, reducing potential interference with protein function (). Furthermore, Chapso is compatible with various downstream applications, such as chromatography and mass spectrometry, making it a versatile tool for protein research.

CHAPSO, also known as 3-([3-Cholamidopropyl]dimethylammonio)-2-hydroxy-1-propanesulfonate, is a zwitterionic detergent []. It is a bile salt derivative that is widely used in scientific research for solubilizing proteins, particularly integral membrane proteins []. Unlike some detergents, CHAPSO is known to be non-denaturing, meaning it preserves the native structure and function of the proteins it interacts with []. This makes it a valuable tool for studying protein function and interactions.


Molecular Structure Analysis

CHAPSO's key structural features include:

  • Zwitterionic nature: It possesses both a positively charged quaternary amine group and a negatively charged sulfonate group. This allows it to interact with both hydrophilic and hydrophobic regions of proteins and membranes [].
  • Bile salt derivative: The cholic acid moiety derived from bile salts contributes to its ability to solubilize lipids and membrane proteins [].
  • Hydroxyl group: The presence of a hydroxyl group increases its water solubility compared to its close relative CHAPS [].

Chemical Reactions Analysis

The specific synthesis of CHAPSO is proprietary information, but it likely involves the modification of cholic acid with other precursors.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Molecular Weight: 618.9 g/mol [].
  • Melting Point: Not available.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Highly soluble in water [].
  • Critical Micelle Concentration (CMC): 8 mM []. CMC is the concentration at which CHAPSO self-assembles into micelles, which are important for solubilizing proteins.
  • Stability: Stable in aqueous solutions at neutral pH, but can degrade in strong acids or bases.

CHAPSO interacts with proteins and membranes through several mechanisms:

  • Electrostatic interactions: The zwitterionic nature of CHAPSO allows it to interact with both charged and uncharged groups on proteins and membranes [].
  • Hydrophobic interactions: The cholic acid moiety can interact with hydrophobic regions of proteins and membranes, helping to solubilize them [].
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with polar groups on proteins and membranes, further stabilizing the interaction [].

By interacting with proteins and membranes in this way, CHAPSO can gently extract them from their natural environment without disrupting their structure or function. This allows researchers to study these molecules in isolation or in reconstituted systems.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and eye protection when handling CHAPSO.
  • Respiratory irritant: Avoid inhaling CHAPSO dust. Wear a dust mask if necessary.
  • May be harmful if swallowed: Wash hands thoroughly after handling CHAPSO.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Wikipedia

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate
Chapso

Dates

Modify: 2023-09-13

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